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Compound of Interest

Compound Name: (R)-PS210

Cat. No.: B610294

InChl Key for (R)-PS210: MLIPLHGJBUWCBA-AWEZNQCLSA-N[1]

This technical guide provides an in-depth overview of (R)-PS210, a significant molecule in the
study of kinase signaling pathways. It is intended for researchers, scientists, and professionals
in the field of drug development who are interested in the molecular mechanisms of cell
regulation. This document details the compound's chemical properties, its mechanism of action
as a substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1
(PDK1), and its role within the PI3K/Akt/mTOR signaling cascade.

Chemical and Physical Properties

(R)-PS210 is the R-enantiomer of PS210.[2] It is a small molecule with the molecular formula
C19H15F305 and a molecular weight of 380.31 g/mol .[1]
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Property Value Reference
Molecular Formula C19H15F305 [1]

Molecular Weight 380.31 g/mol [1]

Appearance Solid [3]

Melting Point 175-180°C [1]

Solubility Soluble in DMSO MedChemExpress

Store at -20°C as a powder or
Storage ] [3]
-80°C in solvent.

Mechanism of Action: Allosteric Activation of PDK1

(R)-PS210 functions as a potent and substrate-selective allosteric activator of PDK1.[2] It
targets the PIF-binding pocket of PDK1, an allosteric docking site distinct from the ATP-binding
site.[2][4] This interaction induces a conformational change in the kinase domain, leading to its
activation.[5][6]

The allosteric activation by (R)-PS210 is substrate-selective, meaning it enhances the
phosphorylation of certain PDK1 substrates over others. Specifically, it has been shown to
inhibit the phosphorylation and activation of S6K, which requires docking to the PIF-pocket,
while not affecting PKB/AKt.[4] This selectivity provides a valuable tool for dissecting the
specific downstream signaling pathways regulated by PDK1.

Quantitative Data

The following table summarizes the key quantitative data reported for (R)-PS210.

Parameter Value Assay Conditions Reference
AC50 for PDK1 Cell-Free Kinase

. 1.8 uM - [2]7]
activation Activity Assay

] 5.5-fold increase )
Maximum PDK1 Cell-Free Kinase
o compared to DMSO o [21[7]
activation Activity Assay
control
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Experimental Protocols
In Vitro PDK1 Kinase Activity Assay

This protocol is a generalized representation based on typical kinase assays and the

information available for (R)-PS210. For precise details, refer to the cited literature.

Objective: To determine the in vitro activation of PDK1 by (R)-PS210.

Materials:

Recombinant human PDK1 enzyme

PDK1 substrate peptide (e.g., T308tide)

(R)-PS210

ATP (with [y-32P]ATP for radiometric detection or unlabeled for other detection methods)

Kinase reaction buffer (e.g., 40mM Tris-HCI, pH 7.5, 20mM MgCI2, 0.1mg/ml BSA, 50uM
DTT)[8]

DMSO (for dissolving (R)-PS210)

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[8]

Procedure:

Prepare a serial dilution of (R)-PS210 in DMSO.

In a microplate, add the kinase reaction buffer, recombinant PDK1 enzyme, and the PDK1
substrate peptide.

Add the diluted (R)-PS210 or DMSO (as a vehicle control) to the respective wells.

Pre-incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes) to
allow for compound binding.

Initiate the kinase reaction by adding ATP.
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 Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-
60 minutes).

o Stop the reaction by adding a suitable stop solution (e.g., EDTA).

¢ Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can
be achieved through various methods, including radiometric assays measuring the
incorporation of 32P, or luminescence-based assays like the ADP-Glo™ assay which
measures ADP formation.[8]

» Plot the measured activity against the concentration of (R)-PS210 to determine the AC50
value.

Signaling Pathway and Experimental Workflow

Visualizations
PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K/Akt/mTOR signaling
pathway, a critical regulator of cell growth, proliferation, and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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